3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
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Overview
Description
3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in its structure makes it a valuable scaffold for the development of various pharmacologically active agents.
Mechanism of Action
Target of Action
This compound is a derivative of 1H-1,2,4-triazol-3-amine , which is known to have potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . .
Mode of Action
Triazolylamine derivatives are known to interact with their targets via hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting their biological effects.
Biochemical Pathways
Triazolylamine derivatives are known to be involved in various biochemical processes, including the azide-acetylene cycloaddition
Result of Action
Based on the known effects of similar triazolylamine derivatives, it can be speculated that this compound may have potential therapeutic effects, such as antifungal, anticancer, and enzyme inhibitory activities .
Biochemical Analysis
Biochemical Properties
It is known that 1H-1,2,4-Triazol-3-amine, a similar compound, is used as a starting material for the synthesis of various pharmaceutical compounds, such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases . It is possible that 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride may interact with similar enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that similar compounds can stabilize Cu (I) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride typically involves the cyclization of appropriate precursorsThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to improve reaction yields and reduce reaction times. This approach involves the use of microwave irradiation to accelerate the cyclization and substitution reactions, resulting in higher purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted triazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Another triazole derivative with potential pharmacological applications.
Uniqueness
3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(1-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-10-5-8-6(9-10)3-2-4-7;/h5H,2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAODLQFQYPWCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909326-22-2 |
Source
|
Record name | 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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